molecular formula C24H23NO3S B12205294 ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12205294
M. Wt: 405.5 g/mol
InChI Key: ZGGDWXRYQTVTLP-CCEZHUSRSA-N
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Description

Ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core, a naphthalene moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core and the naphthalene moiety.

    Reduction: Reduction reactions can target the carbonyl groups and the double bonds within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The benzothiophene core and naphthalene moiety could play crucial roles in binding to these molecular targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share a similar core structure.

    Naphthalene Derivatives: Compounds containing the naphthalene moiety, such as naphthalene-2-carboxylic acid, are structurally related.

Uniqueness

What sets ethyl 2-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is the combination of these two moieties within a single molecule, providing a unique set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C24H23NO3S

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 2-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H23NO3S/c1-2-28-24(27)22-19-12-5-6-13-20(19)29-23(22)25-21(26)15-14-17-10-7-9-16-8-3-4-11-18(16)17/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3,(H,25,26)/b15-14+

InChI Key

ZGGDWXRYQTVTLP-CCEZHUSRSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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